molecular formula C19H12F3N3O3S B2602947 5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one CAS No. 1396856-12-4

5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one

Cat. No. B2602947
CAS RN: 1396856-12-4
M. Wt: 419.38
InChI Key: DFKQIAAZEDNZMQ-UHFFFAOYSA-N
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Description

The compound “5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one” is a chemical compound with the molecular formula C19H12F3N3O3S. It has an average mass of 419.377 Da and a monoisotopic mass of 419.055145 Da .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research indicates that 1,2,4-oxadiazoles and related structures exhibit significant antimicrobial and anticancer activities. For instance, a study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed these compounds possess good to moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009). Similarly, the synthesis and characterization of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives revealed a wide range of pharmacological activities including anticancer potential, highlighting the versatility of thienopyridine derivatives in drug development (Rao et al., 2018).

Material Science and Organic Electronics

The synthesis of polycyclic systems containing 1,2,4-oxadiazole rings, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, and their application in organic electronics demonstrate the potential of oxadiazole derivatives in enhancing device performance (Kharchenko et al., 2008). This is further supported by the development of an efficient pyridine- and oxadiazole-containing hole-blocking material for organic light-emitting diodes (OLEDs), indicating the utility of such compounds in improving the efficiency and performance of electronic devices (Wang et al., 2001).

properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)27-15-4-1-12(2-5-15)9-25-10-13(3-6-16(25)26)18-23-17(24-28-18)14-7-8-29-11-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQIAAZEDNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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